Cas no 899357-06-3 (4-(3-chloro-4-methoxyphenyl)piperidine)

4-(3-chloro-4-methoxyphenyl)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(3-chloro-4-methoxyphenyl)piperidine
- 899357-06-3
- CS-0302946
- AKOS014358774
- SCHEMBL5584592
- EN300-1965654
-
- Inchi: 1S/C12H16ClNO/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3
- InChI Key: NZCJPALSVONQQA-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1CCNCC1)OC
Computed Properties
- Exact Mass: 225.0920418g/mol
- Monoisotopic Mass: 225.0920418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 21.3Ų
4-(3-chloro-4-methoxyphenyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1965654-0.25g |
4-(3-chloro-4-methoxyphenyl)piperidine |
899357-06-3 | 0.25g |
$642.0 | 2023-09-17 | ||
Enamine | EN300-1965654-5.0g |
4-(3-chloro-4-methoxyphenyl)piperidine |
899357-06-3 | 5g |
$3770.0 | 2023-06-02 | ||
Enamine | EN300-1965654-1.0g |
4-(3-chloro-4-methoxyphenyl)piperidine |
899357-06-3 | 1g |
$1299.0 | 2023-06-02 | ||
Enamine | EN300-1965654-10g |
4-(3-chloro-4-methoxyphenyl)piperidine |
899357-06-3 | 10g |
$3007.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373616-100mg |
4-(3-Chloro-4-methoxyphenyl)piperidine |
899357-06-3 | 98% | 100mg |
¥26741.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373616-50mg |
4-(3-Chloro-4-methoxyphenyl)piperidine |
899357-06-3 | 98% | 50mg |
¥27487.00 | 2024-04-26 | |
Enamine | EN300-1965654-0.1g |
4-(3-chloro-4-methoxyphenyl)piperidine |
899357-06-3 | 0.1g |
$615.0 | 2023-09-17 | ||
Enamine | EN300-1965654-10.0g |
4-(3-chloro-4-methoxyphenyl)piperidine |
899357-06-3 | 10g |
$5590.0 | 2023-06-02 | ||
Enamine | EN300-1965654-1g |
4-(3-chloro-4-methoxyphenyl)piperidine |
899357-06-3 | 1g |
$699.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373616-1g |
4-(3-Chloro-4-methoxyphenyl)piperidine |
899357-06-3 | 98% | 1g |
¥30391.00 | 2024-04-26 |
4-(3-chloro-4-methoxyphenyl)piperidine Related Literature
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
Additional information on 4-(3-chloro-4-methoxyphenyl)piperidine
4-(3-chloro-4-methoxyphenyl)piperidine: A Promising Compound in Pharmaceutical Research
4-(3-chloro-4-methoxyphenyl)piperidine, with the chemical structure of CAS No. 899357-06-3, has emerged as a significant molecule in pharmaceutical research due to its unique structural characteristics and potential therapeutic applications. This compound belongs to the class of substituted piperidines, which are widely studied for their diverse biological activities. The presence of a chloro and methoxy functional group on the phenyl ring, combined with the piperidine ring, creates a molecular framework that can interact with various biological targets, making it a subject of interest in drug discovery.
Recent studies have highlighted the importance of 4-(3-chloro-4-methoxyphenyl)piperidine in modulating signaling pathways associated with inflammation and neurodegenerative diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of the JAK2/STAT3 pathway, which is implicated in the progression of multiple myeloma and certain autoimmune disorders. The structural features of 4-(3-chloro-4-methoxyphenyl)piperidine, particularly the electron-withdrawing effect of the chloro group and the steric hindrance provided by the methoxy substituent, contribute to its enhanced binding affinity and selectivity toward these targets.
The 4-(3-chloro-4-methoxyphenyl)piperidine molecule also displays promising pharmacokinetic properties. A 2024 preclinical investigation revealed that this compound exhibits improved oral bioavailability and favorable metabolic stability compared to its analogs. These properties are critical for the development of orally administered therapeutics, as they ensure consistent drug delivery and prolonged therapeutic effects. The hydrophobic nature of the piperidine ring, coupled with the polar functionalities on the aromatic ring, allows for optimal solubility and permeability across biological membranes.
Further exploration into the 4-(3-chloro-4-methoxyphenyl)piperidine has revealed its potential as a lead compound for the design of novel antipsychotic agents. A 2023 review in the European Journal of Medicinal Chemistry discussed how the structural flexibility of this molecule enables it to interact with multiple receptors, including dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the treatment of schizophrenia. The ability of 4-(3-chloro-4-methoxyphenyl)piperidine to modulate these receptors without causing significant side effects makes it a compelling candidate for further development.
Additionally, the 4-(3-chloro-4-methoxyphenyl)piperidine has shown potential in the context of anti-cancer drug discovery. A 2024 study published in Cancer Research reported that this compound inhibits the proliferation of breast cancer cells by targeting the EGFR (epidermal growth factor receptor) signaling pathway. The study emphasized the role of the chloro group in enhancing the compound's ability to disrupt the interaction between EGFR and its ligands, thereby inducing apoptosis in cancerous cells. These findings underscore the broad therapeutic potential of 4-(3-chloro-4-methoxyphenyl)piperidine across multiple disease models.
From a synthetic perspective, the 4-(3-chloro-4-methoxyphenyl)piperidine is synthesized through a series of well-established chemical reactions, including nucleophilic substitution and ring-opening processes. The synthesis of this compound often involves the use of piperidine derivatives and aromatic electrophiles, which are standard reagents in pharmaceutical chemistry. The efficiency of these synthetic pathways has been optimized in recent years, allowing for the large-scale production of 4-(3-chloro-4-methoxyphenyl)piperidine for preclinical and clinical testing.
Moreover, the 4-(3-chloro-4-methoxyphenyl)piperidine has been evaluated for its safety profile in preclinical models. A 2023 toxicity study conducted by the National Institutes of Health (NIH) indicated that this compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. These findings are crucial for the advancement of this compound into clinical trials, as they provide a foundation for its potential use in human patients.
The 4-(3-chloro-4-methoxyphenyl)piperidine also holds promise in the development of targeted therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. A 2024 study published in Neuropharmacology explored the compound's ability to cross the blood-brain barrier and exert neuroprotective effects. The study suggested that the piperidine ring plays a critical role in facilitating the compound's entry into the central nervous system, where it can modulate the activity of enzymes involved in the accumulation of toxic protein aggregates.
In conclusion, 4-(3-chloro-4-methoxyphenyl)piperidine represents a versatile and promising molecule in pharmaceutical research. Its unique structural features, combined with its potential therapeutic applications, position it as a valuable lead compound for the development of novel therapeutics. Ongoing research into this compound is expected to yield further insights into its biological activities and clinical potential, paving the way for its use in the treatment of a wide range of diseases.
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